6-chloro-2-methoxy-4-phenylquinazoline
説明
6-Chloro-2-methoxy-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted at positions 2, 4, and 6. The quinazoline scaffold consists of a fused benzene and pyrimidine ring, with substituents influencing electronic, steric, and pharmacological properties. Key features include:
- Position 2: Methoxy (-OCH₃) group, an electron-donating substituent that enhances resonance stabilization of the aromatic system.
- Position 6: Chlorine atom, an electron-withdrawing group that may enhance electrophilic reactivity or participate in halogen bonding .
Quinazoline derivatives are widely explored for antitumor, antimicrobial, and kinase-inhibitory activities, though specific data for this compound require extrapolation from structural analogs .
特性
IUPAC Name |
6-chloro-2-methoxy-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAPNUVJXSXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Effects on Electronic and Steric Properties
The position and nature of substituents critically influence reactivity and bioactivity:
| Compound Name | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 6-Chloro-2-methoxy-4-phenylquinazoline | 2-OCH₃, 4-Ph, 6-Cl | OCH₃ donates electrons; Cl withdraws | Moderate bulk from Ph group |
| 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CID 119086395) | 2-CH₃, 6-OCH₃, 7-F, 4-Cl | CH₃ and OCH₃ donate; F and Cl withdraw | Increased hydrophobicity from CH₃ |
| 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) | 2-COOH, 4-Ph, 6-Cl | COOH withdraws electrons; Cl withdraws | High polarity from COOH |
| 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 1304255-05-7) | 2-CF₃, 7-OCH₃, 4-Cl | CF₃ strongly withdraws; OCH₃ donates | Steric hindrance from CF₃ |
Physicochemical Properties
- Solubility : Methoxy and carboxylic acid groups enhance water solubility (e.g., 6-chloro-4-phenylquinazoline-2-carboxylic acid), whereas trifluoromethyl or phenyl groups increase hydrophobicity .
Q & A
Q. What are the primary synthetic routes for 6-chloro-2-methoxy-4-phenylquinazoline, and how do reaction conditions influence yields?
The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, acylation of 2-aminobenzamide precursors followed by base-catalyzed cyclization (e.g., using NaOH/EtOH) can yield the quinazoline core . Alternative methods include refluxing intermediates in 6M HCl to promote cyclization, achieving yields up to 90% . Key variables include solvent choice (e.g., dichloromethane for acylation), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for carboxylation) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions (e.g., methoxy at C2, chloro at C6). Mass spectrometry (MS) confirms molecular weight (e.g., 305.16 g/mol for the parent compound), while X-ray diffraction provides definitive structural validation, as demonstrated for related quinazoline derivatives . High-resolution LC-MS is recommended for purity assessment (>95%) .
Q. How does the methoxy group at position 2 influence reactivity and functionalization?
The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) or oxidation to a carbonyl group using agents like KMnO₄. This reactivity is leveraged to synthesize derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What electrochemical properties are associated with this compound, and how can DFT studies enhance their interpretation?
Cyclic voltammetry reveals a single one-electron oxidation peak, localized at the aromatic quinazoline core. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) corroborate experimental redox potentials and predict electron density distribution, aiding in designing redox-active derivatives .
Q. How do structural modifications (e.g., chloro, methoxy, phenyl groups) impact biological activity?
The chloro group at C6 enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinases). The phenyl group at C4 contributes to lipophilicity, influencing membrane permeability. Comparative studies show that replacing methoxy with hydroxyl groups reduces activity, suggesting hydrogen bonding is critical .
Q. What are the common synthetic challenges in preparing this compound derivatives, and how can they be resolved?
Key challenges include regioselectivity during cyclization and byproduct formation during thionation (e.g., using P₂S₅). Optimizing stoichiometry (e.g., 1:1.2 substrate:P₂S₅) and reaction time (4–6 hours) minimizes side products . Failed hydrazine reactions (e.g., unintended open-chain products) can be mitigated by protecting group strategies .
Q. How can X-ray diffraction data resolve discrepancies in proposed molecular structures?
Single-crystal X-ray analysis unambiguously confirms bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., phenyl ring tilt: 15–25°), resolving ambiguities from NMR/MS. For example, a study on a fluorophenyl analog confirmed non-planarity of the quinazoline core, impacting π-π stacking interactions .
Q. What computational methods are recommended for modeling substituent effects on quinazoline stability?
Molecular dynamics (MD) simulations and DFT-based conformational analysis predict steric clashes (e.g., between methoxy and phenyl groups) and thermodynamic stability. Solvent effects (e.g., polarizable continuum models) improve accuracy in predicting solubility .
Q. How do thionation reactions with P₂S₅ alter the pharmacological profile of quinazoline derivatives?
Thionation replaces carbonyl groups with thiones, increasing hydrogen-bond acceptor capacity. This modification enhances interactions with cysteine residues in target proteins, as shown in kinase inhibition assays .
Q. What mechanisms underlie the redox behavior of this compound in biological systems?
The compound undergoes oxidation at the quinazoline core, generating radical intermediates detectable via electron paramagnetic resonance (EPR). This redox activity may contribute to pro-oxidant effects in cancer cells, warranting further study .
Notes
- Methodological focus ensures reproducibility in academic settings.
- Contradictions in data (e.g., yields under varying conditions) are highlighted for critical analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
